Reactivity in Palladium-Catalyzed Cross-Coupling: Divergent Behavior of Regioisomers
In Hiyama-type cross-coupling reactions with aryl iodides, 2-(trimethylsilyl)pyridines can be activated with tetrabutylammonium fluoride and heat to yield the corresponding 2-arylpyridines, albeit with some dimerization to 2,2′-bipyridines. In stark contrast, regioisomeric 3-silylpyridines, including 3-(Trimethylsilyl)pyridin-2-ol, do not undergo this reaction under the same conditions [1]. This provides a clear point of selectivity: the 3-silyl group is inert in this common transformation, making it an ideal protecting group when other reactive handles are present.
| Evidence Dimension | Reactivity in Hiyama cross-coupling |
|---|---|
| Target Compound Data | No reaction |
| Comparator Or Baseline | 2-(Trimethylsilyl)pyridine; Reacts to yield 2-arylpyridine and dimer |
| Quantified Difference | Qualitative (Reactive vs. Unreactive) |
| Conditions | Pd-catalyzed Hiyama coupling with aryl iodides, Ag2O or TBAF activation [1] |
Why This Matters
This inertness makes the 3-substituted derivative a stable and traceless protecting group for the pyridine nitrogen in multistep syntheses where other groups must undergo transformations, avoiding unwanted side reactions.
- [1] Weibel, J.-M.; Blanc, A.; Pale, P. Science of Synthesis Knowledge Updates, 2018, 1, 68. Method 2: Coupling of 2-Silylpyridines with Aryl Iodides. View Source
